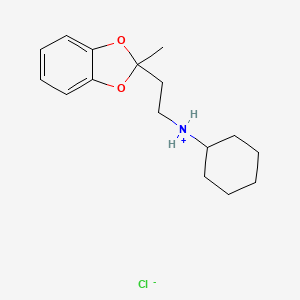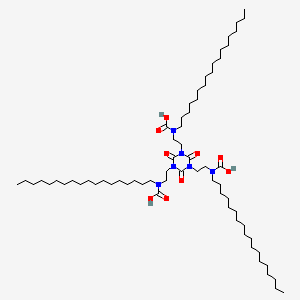
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate): is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine core, which is substituted with three ethylene tris(octadecylcarbamate) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) typically involves the reaction of cyanuric chloride with ethylene diamine, followed by the introduction of octadecyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbamate groups, resulting in the formation of amine derivatives.
Substitution: The triazine core is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include its use as a drug delivery agent. The compound’s ability to interact with various biological targets can be harnessed to improve the efficacy and specificity of therapeutic agents.
Industry: In industrial applications, this compound is used as an additive in polymers and coatings to enhance their properties. Its stability and compatibility with different materials make it suitable for use in high-performance products.
Wirkmechanismus
The mechanism of action of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, altering their activity and function. The carbamate groups can form hydrogen bonds and hydrophobic interactions with biological molecules, facilitating the compound’s binding and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Melamine: A triazine derivative with similar structural features but different functional groups.
Cyanuric Acid: Another triazine compound with three hydroxyl groups instead of carbamate groups.
Atrazine: A herbicide that shares the triazine core but has different substituents.
Uniqueness: The uniqueness of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) lies in its specific combination of triazine and carbamate groups. This combination imparts unique chemical properties and potential applications that are not observed in other triazine derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85099-26-9 |
|---|---|
Molekularformel |
C66H126N6O9 |
Molekulargewicht |
1147.7 g/mol |
IUPAC-Name |
2-[3,5-bis[2-[carboxy(octadecyl)amino]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl-octadecylcarbamic acid |
InChI |
InChI=1S/C66H126N6O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-67(64(76)77)55-58-70-61(73)71(59-56-68(65(78)79)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(75)72(62(70)74)60-57-69(66(80)81)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-60H2,1-3H3,(H,76,77)(H,78,79)(H,80,81) |
InChI-Schlüssel |
WRDHLNLJMKVJIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCN1C(=O)N(C(=O)N(C1=O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


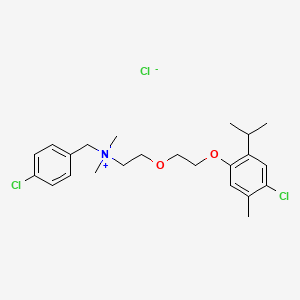
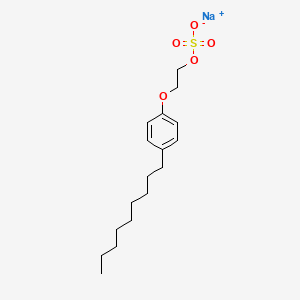
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
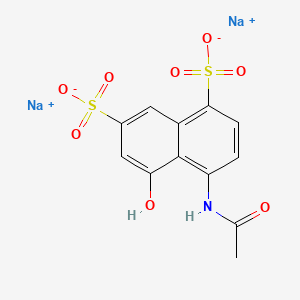

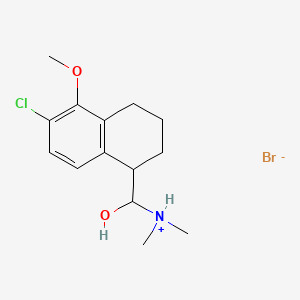
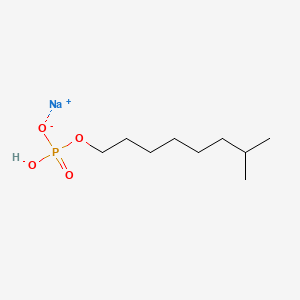
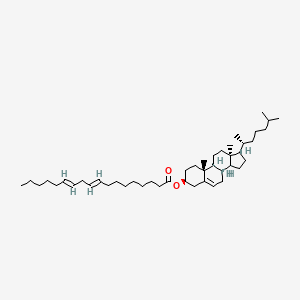
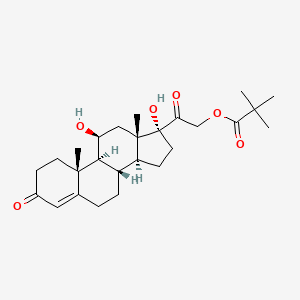

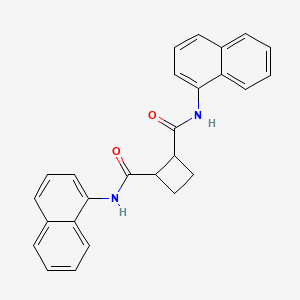
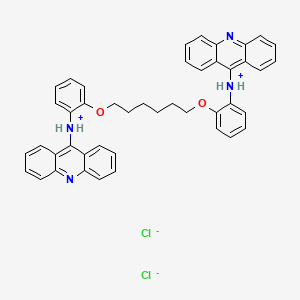
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)
